molecular formula C23H27NO B11043451 1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclohexane] 2-oxide

1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1'-cyclohexane] 2-oxide

Cat. No.: B11043451
M. Wt: 333.5 g/mol
InChI Key: MCLCMYDTWMAVGS-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1’-cyclohexane] 2-oxide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1’-cyclohexane] 2-oxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzazepine core, followed by the introduction of the spirocyclic moiety. Common reagents used in these reactions include benzyl halides, cyclohexanone, and various catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1’-cyclohexane] 2-oxide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1’-cyclohexane] 2-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1’-cyclohexane] 2-oxide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 1-Benzyl-5-methyl-4,5-dihydrospiro[2-benzazepine-3,1’-cyclohexane] 2-oxide stands out due to its unique spirocyclic structure. Similar compounds include:

  • 1-Benzyl-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid
  • 1-Benzyl-1H-pyrazole-4-carboxylic acid
  • 1-Phenyl-1H-[1,2,4]triazole-3-carboxylic acid These compounds share some structural similarities but differ in their chemical properties and potential applications.

Properties

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

1-benzyl-5-methyl-2-oxidospiro[4,5-dihydro-2-benzazepin-2-ium-3,1'-cyclohexane]

InChI

InChI=1S/C23H27NO/c1-18-17-23(14-8-3-9-15-23)24(25)22(16-19-10-4-2-5-11-19)21-13-7-6-12-20(18)21/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3

InChI Key

MCLCMYDTWMAVGS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)[N+](=C(C3=CC=CC=C13)CC4=CC=CC=C4)[O-]

Origin of Product

United States

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